molecular formula C9H11Cl2N3 B1296826 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine CAS No. 7038-67-7

4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

Cat. No. B1296826
CAS RN: 7038-67-7
M. Wt: 232.11 g/mol
InChI Key: VPXXDXQRYCWVSH-UHFFFAOYSA-N
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Description

“4,6-Dichloro-2-(piperidin-1-yl)pyrimidine” is a heterocyclic compound . It has a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . The compound has a molecular weight of 232.11 .


Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . For instance, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs in a single step .


Molecular Structure Analysis

The molecular structure of “4,6-Dichloro-2-(piperidin-1-yl)pyrimidine” is represented by the formula C9H11CL2N3 . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .


Physical And Chemical Properties Analysis

“4,6-Dichloro-2-(piperidin-1-yl)pyrimidine” has a molecular weight of 232.11 . It is recommended to be stored at 0-8 C .

Scientific Research Applications

1. Corrosion Inhibition

4,6-Dichloro-2-(piperidin-1-yl)pyrimidine derivatives have been investigated for their corrosion inhibition properties. Studies using quantum chemical calculations and molecular dynamics simulations revealed the adsorption behaviors of these derivatives on iron surfaces, indicating their potential as corrosion inhibitors (Kaya et al., 2016).

2. Antimicrobial Activity

Several derivatives of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine have shown promising antimicrobial properties. Synthesized compounds were tested for their activity against various bacteria and fungi, with some displaying significant inhibitory concentrations. This suggests their potential application in developing new antimicrobial agents (Imran et al., 2016).

3. Pharmaceutical Research

The compound and its derivatives have been utilized in the synthesis of various pharmaceutical agents. For instance, it has been used as a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, crucial for certain cancer therapies (Zhang et al., 2009).

4. Material Science

In material science, derivatives of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine have been investigated for their properties as charge transfer materials. Quantum chemical investigations have been conducted to understand their electronic, photophysical, and charge transfer properties, potentially making them suitable for use in electronic devices (Irfan, 2014).

5. Synthesis of Complex Compounds

This chemical has also been used in the synthesis of complex compounds such as copper(II) complexes. These complexes have been studied for their non-covalent interactions and potential applications in various fields (Bushuev et al., 2010).

Safety And Hazards

The safety information for “4,6-Dichloro-2-(piperidin-1-yl)pyrimidine” indicates that it is combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

4,6-dichloro-2-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3/c10-7-6-8(11)13-9(12-7)14-4-2-1-3-5-14/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXXDXQRYCWVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282654
Record name 4,6-dichloro-2-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

CAS RN

7038-67-7
Record name 4,6-Dichloro-2-(1-piperidinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7038-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 27082
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Record name 7038-67-7
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Record name 4,6-dichloro-2-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Baiazitov, W Du, CS Lee, S Hwang, NG Almstead… - …, 2013 - thieme-connect.com
Chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives are described. In the presence of weak …
Number of citations: 19 www.thieme-connect.com
AS Chaudhary - 2013 - scholarworks.gsu.edu
Protein translocation is essential for bacterial survival and the most important translocation mechanism in bacteria is the secretion (Sec) pathway. Thus targeting Sec pathway is a …
Number of citations: 1 scholarworks.gsu.edu

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